

Quantitative Analysis of Fatty Amines using Tetradecylamine-d29 as an Internal Standard

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Compound of Interest		
Compound Name:	Tetradecylamine-d29	
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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty amines are a class of bioactive lipids derived from fatty acids, characterized by a long alkyl chain and a primary, secondary, or tertiary amine group.[1] These molecules play significant roles in various biological processes and are increasingly recognized as potential biomarkers and therapeutic targets in drug development. Accurate and precise quantification of fatty amines in complex biological matrices is crucial for understanding their physiological functions and pharmacological effects. This application note describes a robust and sensitive method for the quantitative analysis of a range of long-chain fatty amines in biological samples using a stable isotope-labeled internal standard, **Tetradecylamine-d29**, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting analytical variability, ensuring high accuracy and precision in the results.[2][3]

The stable isotope dilution technique, where a known quantity of a deuterated analogue is added to the sample at the beginning of the preparation process, is the gold standard for quantitative mass spectrometry.[2] **Tetradecylamine-d29**, being chemically and physically similar to the target fatty amines, co-elutes with the analytes and experiences similar matrix effects and ionization suppression, thereby providing reliable correction and leading to accurate quantification.[2]



This document provides detailed protocols for sample preparation from plasma and tissue, LC-MS/MS analysis, and data analysis. Representative quantitative data is presented to demonstrate the method's performance.

Experimental Protocols

A detailed methodology for the quantitative analysis of fatty amines is provided below, covering sample preparation from plasma and tissue, and the subsequent instrumental analysis.

Sample Preparation

Biological samples require extraction and clean-up to remove interfering substances before analysis. Two common matrices, plasma and tissue, are covered here.

1.1. Plasma Sample Preparation

Protein precipitation is an effective method for extracting fatty amines from plasma.[4]

- Materials:
 - Plasma samples
 - Tetradecylamine-d29 internal standard (IS) solution (1 μg/mL in methanol)
 - Acetonitrile (ACN), ice-cold
 - Vortex mixer
 - Centrifuge
 - Evaporator (e.g., nitrogen evaporator)
 - Reconstitution solution (50:50 ACN:Water with 0.1% formic acid)
- Protocol:
 - Thaw plasma samples on ice.
 - In a clean microcentrifuge tube, add 100 μL of plasma.



- \circ Add 10 µL of the 1 µg/mL **Tetradecylamine-d29** internal standard solution to each plasma sample, calibration standard, and quality control (QC) sample.
- To precipitate proteins, add 400 μL of ice-cold acetonitrile.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the dried extract in 100 μL of the reconstitution solution.
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

1.2. Tissue Sample Preparation

A liquid-liquid extraction method is employed for the extraction of fatty amines from tissue homogenates.

- Materials:
 - Tissue samples (e.g., liver, brain)
 - Homogenizer
 - Tetradecylamine-d29 internal standard (IS) solution (1 μg/mL in methanol)
 - Chloroform
 - Methanol
 - 0.9% NaCl solution
 - Vortex mixer
 - Centrifuge



- Evaporator (e.g., nitrogen evaporator)
- Reconstitution solution (50:50 ACN:Water with 0.1% formic acid)
- Protocol:
 - Weigh approximately 50 mg of frozen tissue.
 - Add 1 mL of ice-cold methanol and homogenize the tissue thoroughly.
 - Transfer the homogenate to a clean glass tube.
 - Add 10 μL of the 1 μg/mL Tetradecylamine-d29 internal standard solution.
 - Add 2 mL of chloroform and vortex for 1 minute.
 - Add 0.8 mL of 0.9% NaCl solution and vortex for another 1 minute.
 - Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
 - Carefully collect the lower organic phase (chloroform layer) using a glass pipette and transfer it to a new tube.
 - Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
 - Reconstitute the dried extract in 100 μL of the reconstitution solution.
 - Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[4]

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system
 - Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source



LC Parameters:

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm)

Mobile Phase A: 0.1% Formic acid in Water

Mobile Phase B: 0.1% Formic acid in Acetonitrile

Flow Rate: 0.4 mL/min

Injection Volume: 5 μL

Gradient:

■ 0-1 min: 50% B

■ 1-8 min: Linear gradient from 50% to 95% B

■ 8-10 min: Hold at 95% B

■ 10-10.1 min: Return to 50% B

■ 10.1-12 min: Re-equilibration at 50% B

MS/MS Parameters:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

 MRM Transitions: Specific precursor-to-product ion transitions for each fatty amine and the internal standard need to be optimized. Representative transitions are provided in the data section.



Data Presentation

The following tables summarize the representative quantitative data obtained using the described method.

Table 1: Optimized MRM Transitions for Fatty Amines and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	
Dodecylamine (C12)	186.2	70.1	15	
Tetradecylamine-d29	245.5	88.2	20	
Tetradecylamine (C14)	214.3	70.1	18	
Hexadecylamine (C16)	242.3	70.1	20	
Octadecylamine (C18)	270.4	70.1	22	
Eicosylamine (C20)	298.4	70.1	25	
Docosylamine (C22)	326.5	70.1	28	

Table 2: Method Performance Characteristics



Analyte	Linearity Range (ng/mL)	R²	LLOQ (ng/mL)	Accuracy (%)	Precision (%RSD)	Recovery (%)
Dodecylam ine (C12)	1 - 1000	>0.995	1	95 - 105	<10	88
Tetradecyla mine (C14)	1 - 1000	>0.996	1	97 - 104	<8	91
Hexadecyl amine (C16)	0.5 - 1000	>0.998	0.5	98 - 103	<7	93
Octadecyla mine (C18)	0.5 - 1000	>0.997	0.5	96 - 105	<9	92
Eicosylami ne (C20)	0.5 - 1000	>0.995	0.5	94 - 106	<11	89
Docosylam ine (C22)	1 - 1000	>0.994	1	93 - 107	<12	85

LLOQ: Lower Limit of Quantification

Visualizations

Experimental Workflow

The overall experimental workflow for the quantitative analysis of fatty amines is depicted in the following diagram.



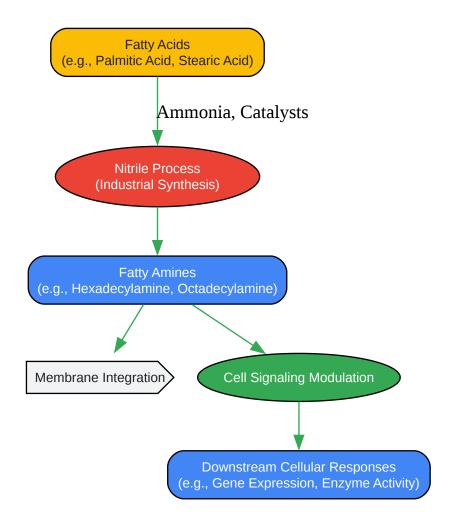
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Experimental workflow for fatty amine analysis.

Fatty Amine Biosynthesis and Signaling Context

While the specific signaling pathways for all fatty amines are still under investigation, they are closely related to fatty acid metabolism and are known to be involved in cellular signaling. Long-chain fatty acids and their derivatives can modulate various cellular processes.[5][6] The following diagram illustrates a generalized context of fatty amine biosynthesis and potential signaling involvement.



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Biosynthesis and potential signaling of fatty amines.

Conclusion



This application note provides a comprehensive and detailed methodology for the quantitative analysis of fatty amines in biological matrices using **Tetradecylamine-d29** as an internal standard. The described LC-MS/MS method is sensitive, specific, and reliable, making it suitable for various research applications, including biomarker discovery and pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results in complex biological samples. The provided protocols and data serve as a valuable resource for researchers and scientists working in the field of lipidomics and drug metabolism.

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